molecular formula C21H24N8O5 B1676402 Methotrexate 5-methyl ester CAS No. 67022-39-3

Methotrexate 5-methyl ester

Cat. No. B1676402
CAS RN: 67022-39-3
M. Wt: 468.5 g/mol
InChI Key: RYGFOBBTCUXHBB-AWEZNQCLSA-N
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Description

Methotrexate 5-Methyl Ester is a derivative of Methotrexate , a well-known medication used for its anti-inflammatory and anti-proliferative properties . Methotrexate belongs to the group of medicines known as antineoplastics (cancer medicines). It blocks an enzyme that is needed by cells to live. This interferes with the growth of cancer cells, which are eventually destroyed by the body .


Synthesis Analysis

Methotrexate was linked to cellulose by methyl ester bonds. A conjugate containing on average 9.5 molecules of MTX per molecule of cellulose was developed .


Molecular Structure Analysis

The molecular formula of Methotrexate 5-Methyl Ester is C21H24N8O5 . The exact mass of the compound Methotrexate 5-methyl ester is 468.


Chemical Reactions Analysis

Methotrexate 5-Methyl Ester is a chemical derivative of Methotrexate, a widely used medication for treating various diseases, including autoimmune conditions and cancer . Understanding the impact of Methotrexate 5-Methyl Ester on cell viability and functionality is essential for optimizing its therapeutic application .


Physical And Chemical Properties Analysis

The solubility of Methotrexate 5-methyl ester has been described as Soluble in DMSO. The MTX is a dicarboxylic acid with a molecular weight of 454.5 g/mol and a molecular formulation of C20H22N8O5 .

Scientific Research Applications

Antineoplastic Agent Applications

  • Methotrexate as a Chemotherapeutic Agent : Methotrexate (MTX) has been extensively used in treating acute lymphoblastic leukemia, psoriasis, choriocarcinoma, and related trophoblastic tumors. However, it poses challenges such as toxicity to normal cells, drug resistance, and nephrotoxicity. The introduction of hyperbranched polymers (HBPs) with ester linkages offers a novel approach for drug delivery, enhancing biocompatibility and biodegradability. Methotrexate conjugated to poly(2-hydroxyethyl-2-methyloxirane2-carboxylate) (pHEMOC) forms micelle-like structures and shows potential as a safe and promising drug delivery system (El-Newehy, Elsherbiny, & Mori, 2015).

Methotrexate's Role in Inhibiting Dihydrofolate Reductase

  • Inhibition of Dihydrofolate Reductase : Methotrexate acts as a folate analogue designed to inhibit dihydrofolate reductase, playing a key role in DNA and RNA synthesis. This inhibition has made MTX a valuable treatment for neoplastic diseases and rheumatoid arthritis. Its introduction for the treatment of rheumatoid arthritis was based on its ability to inhibit lymphocytes and other cells responsible for inflammation in the joint (Cutolo, Sulli, Pizzorni, Seriolo, & Straub, 2001).

Antioxidant and Neuroprotective Properties

  • Oxidative Stress and Neuroprotection : Methotrexate, especially in conjugation with other compounds like caffeic acid phenethyl ester (CAPE), has shown potential in reducing oxidative stress and neurotoxicity. In studies involving rat models, MTX caused significant increases in markers of lipid peroxidation, and treatment with CAPE significantly reduced these effects, suggesting a protective role against oxidative damage (Uzar et al., 2006).

Methotrexate Conjugates for Improved Drug Delivery

  • Conjugation with Polymers for Enhanced Delivery : Conjugation of MTX with polymers such as polyethylene glycol (PEG) can overcome limitations like high toxicity and short plasma half-life. Methotrexate polyethylene glycol esters show notable differences in physicochemical properties compared to MTX alone, indicating a promising approach for improved drug delivery (Yousefi, Foroutan, Zarghi, & Shafaati, 2010).

Modulation of Cellular Processes

  • Impact on Cellular Metabolism and Processes : Methotrexate has the potential to modify metabolic pathways and cellular processes beyond folate metabolism. Its structure, similar to certain histone deacetylase inhibitors, predicts its ability to inhibit histone deacetylases. Methotrexate also affects glyoxalaseand antioxidant systems, expanding its potential applications in cancer treatment beyond just being a folate metabolism antagonist. These insights into methotrexate's various molecular targets in cellular metabolism continue to evolve, providing new mechanisms for this long-used drug (Neradil, Pavlasová, & Veselska, 2012).

Enhancing Antiproliferative Effects

  • Methotrexate in Nanocapsules for Breast Cancer : Studies have shown that methotrexate diethyl ester-loaded lipid-core nanocapsules can enhance the antiproliferative effects on resistant breast cancer cell lines. These nanocapsules, when compared to the free drug, have demonstrated increased efficiency in inducing apoptosis and cell cycle arrest, suggesting a novel approach for treating breast cancer with methotrexate (Yurgel et al., 2014).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(31)26-14(20(32)33)7-8-15(30)34-2/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,31)(H,32,33)(H4,22,23,24,27,28)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGFOBBTCUXHBB-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methotrexate 5-methyl ester

CAS RN

67022-39-3
Record name Methotrexate 5-methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067022393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 67022-39-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHOTREXATE 5-METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98597RH43H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CS Wu, YF Tong, PY Wang, DM Wang… - Rapid …, 2013 - Wiley Online Library
… the European Pharmacopoeia (EP)1 as impurity B (aminopterin), impurity C (N-methylfolic acid), impurity E (4-amino-N 10 -methylpteroic acid), impurity H (methotrexate 5-methyl ester) …

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